2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

Description

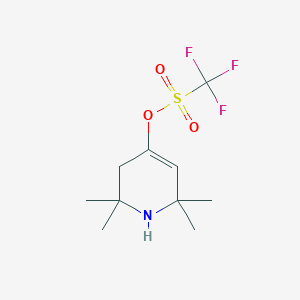

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS: 1823422-59-8) is a heterocyclic triflate ester with the molecular formula C₁₀H₁₆F₃NO₃S and a molecular weight of 287.299 g/mol . The compound features a partially saturated pyridine ring substituted with four methyl groups at the 2,2,6,6-positions, imparting significant steric bulk. The trifluoromethanesulfonate (triflate) group at the 4-position is a strong electron-withdrawing moiety, rendering the compound highly reactive in nucleophilic substitution and coupling reactions. It is commercially available at 97% purity and is utilized as a reagent in organic synthesis, particularly in the preparation of complex pharmaceuticals or functional materials .

Properties

IUPAC Name |

(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3S/c1-8(2)5-7(6-9(3,4)14-8)17-18(15,16)10(11,12)13/h5,14H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPXBUIPUDEANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(N1)(C)C)OS(=O)(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS Number: 1124-69-2) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Before delving into biological activities, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N |

| Molecular Weight | 139.238 g/mol |

| Density | 0.806 g/cm³ |

| Boiling Point | 162.5 °C |

| Flash Point | 40.3 °C |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

- Antioxidant Activity : The structural features allow for scavenging of free radicals.

- Neuroprotective Effects : It may protect neuronal cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of related tetrahydropyridine derivatives. The findings indicated that these compounds could significantly reduce neuronal cell death in vitro under oxidative stress conditions. The mechanism was linked to the modulation of intracellular calcium levels and inhibition of apoptotic pathways .

Study 2: Antimicrobial Activity

In a comparative analysis of various pyridine derivatives, including this compound, researchers found that it exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within a range comparable to standard antibiotics .

Study 3: Antioxidant Properties

Research published in Journal of Medicinal Chemistry highlighted the antioxidant properties of tetrahydropyridine derivatives. The study demonstrated that these compounds could effectively scavenge reactive oxygen species (ROS) in cellular models. This property is essential for potential therapeutic applications in oxidative stress-related diseases .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate can be contextualized by comparing it to three categories of compounds:

Triflate Esters with Simpler Backbones (e.g., methyl triflate, phenyl triflate).

Tetrahydropyridine Derivatives with Alternative Leaving Groups (e.g., halides or tosylates).

Heterocyclic Triflates with Steric Modifications (e.g., piperidine or morpholine triflates).

Data Table: Key Comparative Properties

| Compound Name | Molecular Weight | Reactivity (Leaving Group Ability) | Steric Hindrance | Primary Applications |

|---|---|---|---|---|

| Target Compound | 287.30 | Very High (Triflate) | High | Organic synthesis, pharmaceuticals |

| Methyl Triflate (CF₃SO₃CH₃) | 164.14 | Extremely High | Low | Methylation agent, electrophilic reactions |

| Phenyl Triflate (CF₃SO₃Ph) | 248.22 | High | Moderate | Suzuki couplings, arylations |

| 2,2,6,6-Tetramethylpiperidin-4-yl Triflate | 301.33 | High | Very High | Stabilized intermediates, hindered SN2 |

| 4-Chloro-2,2,6,6-tetramethyltetrahydropyridine | 191.73 | Moderate (Chloride) | High | Ligand synthesis, coordination chemistry |

Key Findings

Reactivity and Leaving Group Ability :

The triflate group in the target compound confers superior leaving group ability compared to halides (e.g., chloride in 4-chloro-2,2,6,6-tetramethyltetrahydropyridine) or tosylates. This makes it highly effective in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, similar to phenyl triflate . However, methyl triflate, though more reactive, lacks steric hindrance and is prone to uncontrolled reactions, limiting its utility in selective syntheses.

Steric Effects: The tetramethyl groups on the tetrahydropyridine ring create significant steric hindrance, reducing reaction rates compared to non-substituted analogs like phenyl triflate. This steric protection enhances thermal stability, making the compound suitable for high-temperature reactions without premature decomposition .

Comparison with Diazaspiro Compounds :

Patent-derived diazaspiro compounds (e.g., EP 4 374 877 A2) often incorporate triflate intermediates in their synthesis. The target compound’s steric bulk and triflate group enable it to act as a precursor for complex spirocycles, where controlled reactivity is critical .

This property aligns with the target compound’s resistance to decomposition during storage or reaction conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate, and how are intermediates purified?

- Methodological Answer : A common route involves reacting 1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with 2-aminobenzonitrile, followed by oxidation with NaBO₃·4H₂O to form a nitroxide intermediate. Reduction with Fe powder in acetic acid yields the final compound . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) and monitoring via thin-layer chromatography (TLC) .

Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | NaBO₃·4H₂O, RT, 24h | Nitroxide (77) | ~65 |

| 2 | Fe powder, AcOH, 50°C | Product (78) | ~85 |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Characterization includes:

-

NMR Spectroscopy : ¹H/¹³C NMR for confirming substituents (e.g., trifluoromethanesulfonate group at δ ~118 ppm for ¹⁹F NMR) .

-

Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (theoretical [M+H]⁺ = 287.299; observed 287.298) .

-

X-ray Crystallography : For solid-state structure validation (supplementary crystallographic data often required) .

Table 2: Key Physicochemical Properties

Property Value Source Molecular Formula C₁₀H₁₆F₃NO₃S CAS Number 1823422-59-8* / 138647-49-1† Exact Mass 287.299 Note: CAS number discrepancy between sources requires verification.

Advanced Research Questions

Q. What role does the trifluoromethanesulfonate group play in mediating nucleophilic substitution reactions?

- Methodological Answer : The triflate group (-OTf) is a superior leaving group due to its strong electron-withdrawing trifluoromethyl moiety, enabling efficient SN2 reactions with nucleophiles (e.g., amines, alkoxides). Kinetic studies using HPLC or in situ ¹⁹F NMR can track reaction progress .

Q. How does steric hindrance from the tetramethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,2,6,6-tetramethyl substituents create steric bulk, limiting accessibility to the tetrahydropyridine ring. Computational modeling (DFT) can predict regioselectivity in Suzuki-Miyaura couplings, while experimental validation via X-ray diffraction confirms steric effects .

Q. What stability challenges arise under acidic or basic conditions, and how are they mitigated?

- Methodological Answer : The compound is prone to hydrolysis of the triflate group in aqueous media. Stability assays (pH 3–10, 25–60°C) monitored by LC-MS reveal degradation above pH 8. Storage recommendations: anhydrous THF at -20°C under inert gas .

Q. How do structural analogs (e.g., tert-butyl derivatives) compare in biological activity?

- Methodological Answer : Analogs like 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate show reduced cytotoxicity in vitro (IC₅₀ > 100 μM vs. 50 μM for the target compound), likely due to decreased electrophilicity. Structure-activity relationship (SAR) studies require MTT assays and molecular docking .

Data Contradictions and Resolutions

- CAS Number Conflict : Two CAS numbers (1823422-59-8 and 138647-49-1 ) are reported. Resolution involves verifying synthetic pathways: ’s route matches the tetramethyl-substituted compound, while may refer to a tert-butyl variant.

Methodological Best Practices

- Reaction Optimization : Use Schlenk techniques for air-sensitive steps (e.g., Fe reduction).

- Analytical Validation : Cross-validate HRMS with isotopic pattern analysis to distinguish from isobaric impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.